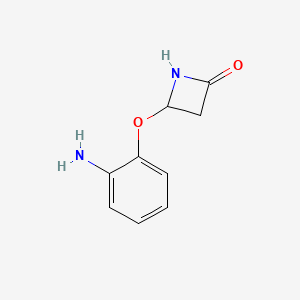

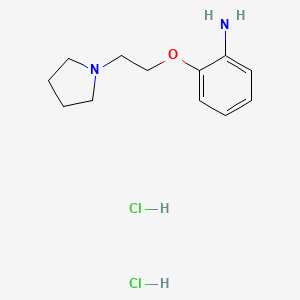

2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one is a derivative of benzylpiperazine, which is a class of compounds known for their potential therapeutic applications. Benzylpiperazine derivatives have been studied for their cerebral vasodilatory effects, as well as for their affinity for the dopamine transporter (DAT), which is relevant in the context of cocaine abuse therapeutic agents.

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives has been explored in the context of identifying metabolites of cerebral vasodilators such as KB-2796. The metabolites of KB-2796 and related compounds were synthesized to confirm their proposed structures, which suggests that similar synthetic methods could be applied to the compound . Additionally, the synthesis of optically pure phenyl-substituted piperazines indicates that the stereochemistry of such compounds can significantly influence their binding affinity to biological targets like DAT .

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is characterized by the presence of a piperazine ring, which is often substituted with various functional groups that can influence the compound's pharmacological properties. The fluorophenyl group, as seen in the compound of interest, is a common substituent that can affect the compound's ability to interact with biological targets. The methoxybenzyl moiety could potentially impact the compound's solubility and metabolic stability .

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions depending on their substituents. The presence of a fluorophenyl group can influence the reactivity of the compound, potentially affecting its metabolism and the formation of active or inactive metabolites. The synthesis of these compounds often involves reactions such as alkylation, acylation, and etherification, which are crucial for introducing the desired functional groups onto the piperazine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are determined by their molecular structure. The presence of fluorine atoms and methoxy groups can influence the compound's lipophilicity, which is an important factor in its ability to cross biological membranes. The piperazine ring contributes to the basicity of the compound, which can affect its solubility and distribution within the body. The stereochemistry of the compound, particularly the configuration of any chiral centers, can also have a significant impact on its pharmacokinetic and pharmacodynamic properties .

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

将来の方向性

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.

Please note that this is a general approach and the specific details would depend on the available information about the compound. If you have access to any specific papers or resources about this compound, I would be happy to help analyze them.

特性

IUPAC Name |

2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-[(3-methoxyphenyl)methoxy]-1-methylpyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O4/c1-27-16-24(33-17-18-4-3-5-21(14-18)32-2)23(30)15-22(27)25(31)29-12-10-28(11-13-29)20-8-6-19(26)7-9-20/h3-9,14-16H,10-13,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQNDWHMUMNODW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2544266.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2544267.png)

![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)

![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)

![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)

![3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenylindol-1-ol](/img/structure/B2544283.png)